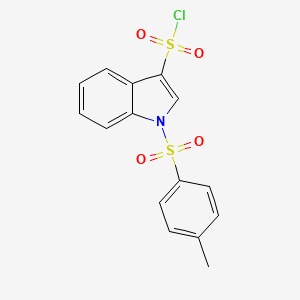

1-tosyl-1H-indole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylindole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4S2/c1-11-6-8-12(9-7-11)23(20,21)17-10-15(22(16,18)19)13-4-2-3-5-14(13)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGVMXRUDJCUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881406-30-0 | |

| Record name | 1-Tosyl-1H-indole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Tosyl 1h Indole 3 Sulfonyl Chloride

Direct Sulfonation of N-Tosylated Indoles

A primary route to obtaining 1-tosyl-1H-indole-3-sulfonyl chloride is through the direct electrophilic substitution on the N-tosylated indole (B1671886) ring. This approach leverages the activating nature of the indole nucleus, directing the sulfonation to the electron-rich C-3 position.

Chlorosulfonic Acid-Mediated Reactions

Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the direct introduction of a chlorosulfonyl group onto aromatic and heteroaromatic rings. pageplace.de When N-tosylindole is treated with chlorosulfonic acid, an electrophilic aromatic substitution reaction occurs, preferentially at the C-3 position, to yield the desired this compound.

The reaction is typically performed by adding the N-tosylindole to an excess of chlorosulfonic acid, which often serves as both the reagent and the solvent. pageplace.de The reaction is generally conducted at low temperatures to control the reactivity of the chlorosulfonic acid and to minimize the formation of side products. The highly reactive nature of chlorosulfonic acid necessitates careful control of reaction conditions to achieve high yields and selectivity. pageplace.de

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| N-Tosylindole | Chlorosulfonic Acid (excess) | None (reagent as solvent) | 0 °C to room temperature | 1-3 hours | Moderate to High |

| N-Phenylsulfonylindole | Chlorosulfonic Acid | Acetonitrile (B52724) | 0 °C to room temperature | 70-75.5 hours | 72% (for R=CH₃, X=H) |

Solvent System Optimization for Selective Chlorosulfonation

While using chlorosulfonic acid as both reagent and solvent is common, the use of a co-solvent can significantly improve the reaction's selectivity and yield. diva-portal.org The choice of solvent can influence the solubility of the starting material and the reactivity of the sulfonating agent.

Research has shown that acetonitrile is an effective solvent for the sulfonation of N-phenylsulfonylindoles using chlorosulfonic acid. diva-portal.org This solvent system provides a clean and operationally simple protocol for the direct synthesis of the corresponding 3-sulfonyl chlorides. diva-portal.org The use of a solvent like acetonitrile can help to moderate the reaction and prevent the formation of polymeric byproducts, leading to a purer product that is easier to isolate. diva-portal.org Optimization of the solvent system is crucial for achieving high regioselectivity, particularly for substrates with multiple potential sites for electrophilic attack.

| Starting Material | Reagent | Solvent | Key Finding |

|---|---|---|---|

| N-Phenylsulfonylindoles | Chlorosulfonic Acid | Acetonitrile | Leads to a clean and operationally simple protocol for direct synthesis of 3-sulfonyl chlorides. diva-portal.org |

| Aromatic Amines | Chlorosulfonic Acid | Various Diluents | The use of a diluent can lead to satisfactory yields but may introduce impurities and mechanical difficulties. google.com |

Multi-Step Synthesis Approaches

An alternative to direct sulfonation is a multi-step synthesis that involves the initial protection of the indole nitrogen followed by functionalization at the C-3 position. This approach offers greater control over the reaction sequence and can be advantageous when dealing with complex indole precursors.

Initial N-Tosylation of Indole Precursors

The first step in this multi-step approach is the protection of the indole nitrogen with a tosyl group. This is a common strategy in indole chemistry to increase the stability of the indole ring and to direct subsequent reactions. The N-tosylation is typically achieved by reacting the indole precursor with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The reaction is often carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetone. The choice of base and solvent can be optimized to achieve high yields of the N-tosylated indole. nih.gov

| Indole Precursor | Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| Indole | p-Toluenesulfonyl chloride (TsCl) | Sodium Hydride (NaH) | THF/i-PrOH | Good to Excellent |

| 5-Bromoindole | Not specified | Cesium Carbonate (Cs₂CO₃) | THF/MeOH | High |

Subsequent Functionalization at the C-3 Position (e.g., sulfonation)

Once the indole nitrogen is protected with a tosyl group, the next step is the introduction of the sulfonyl chloride functionality at the C-3 position. This can be achieved through various methods, including direct chlorosulfonation of the N-tosylated indole as described in section 2.1. The N-tosyl group serves to activate the C-3 position towards electrophilic attack while protecting the nitrogen atom.

Alternatively, other functional groups can be introduced at the C-3 position, which can then be converted to a sulfonyl chloride. For instance, lithiation of the C-3 position followed by quenching with sulfur dioxide and subsequent treatment with a chlorinating agent can provide the desired sulfonyl chloride. This multi-step functionalization allows for a more controlled and often more versatile synthesis of this compound and its derivatives.

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) at the C3 position of the indole ring is a potent electrophilic site. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which collectively withdraw electron density, creating a significant partial positive charge on the sulfur atom. This electron deficiency makes the sulfur atom highly susceptible to attack by nucleophiles. fiveable.me

The reactivity of sulfonyl chlorides is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group. fiveable.me This allows for facile nucleophilic substitution reactions at the sulfur center. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion.

Nucleophilic Substitution Reactions

The electrophilic sulfur atom of the sulfonyl chloride moiety readily undergoes nucleophilic substitution with a variety of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, enabling the formation of diverse derivatives.

One of the most common reactions of sulfonyl chlorides is their condensation with primary and secondary amines to form sulfonamides. globalspec.comcbijournal.com This reaction is a cornerstone in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. princeton.edu The reaction of this compound with an amine proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding sulfonamide. wikipedia.orgnih.gov

The general reaction can be represented as:

RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product | Yield (%) |

| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 62% nih.gov |

| Tosyl chloride | N-Silylamines | Varied Sulfonamides | 90-96% nih.gov |

| 5-fluoro-1H-indole-3-carbohydrazide | Aryl-sulfonyl chloride | Indole-based-sulfonamide derivatives | Not specified researchgate.net |

In addition to amines, other nucleophiles such as alcohols and phenols can react with sulfonyl chlorides to form sulfonate esters. fiveable.meorganic-chemistry.org This reaction, often referred to as sulfonylation, is a valuable method for the protection of hydroxyl groups in organic synthesis and for the preparation of substrates for various synthetic transformations. researchgate.net The reaction with alcohols proceeds via a similar nucleophilic substitution mechanism, where the oxygen atom of the alcohol attacks the sulfur atom of the sulfonyl chloride. wikipedia.org

The synthesis of sulfonate esters from sulfonyl chlorides and alcohols is a well-established transformation. organic-chemistry.org For instance, various sulfonate esters have been synthesized by reacting 3-hydroxyflavone with sulfonyl chlorides like tosyl chloride. researchgate.net Similarly, a one-pot synthesis of C3-sulfonate esters of quinolines has been achieved using sulfonyl chlorides. rsc.org

Other sulfonyl derivatives can also be synthesized. For example, the reaction with sodium sulfite can convert a sulfonyl chloride to its corresponding sulfinate salt. wikipedia.org

Table 2: Synthesis of Sulfonate Esters

| Sulfonyl Chloride | Alcohol/Phenol | Product | Catalyst/Conditions |

| Toluenesulfonic acid anhydride | Primary and secondary alcohols | Alkyl tosylates | Ytterbium(III) trifluoromethanesulfonate organic-chemistry.org |

| Sulfonyl chlorides | Phenol derivatives | Arylsulfonates | Not specified researchgate.net |

| Tosyl chloride, Mesityl chloride, etc. | 3-Hydroxyflavone | Sulfonate esters of 3-hydroxyflavone | Not specified researchgate.net |

Cycloaddition Reactions

While less common for sulfonyl chlorides themselves, the indole nucleus, influenced by the strongly electron-withdrawing sulfonyl groups, can participate in cycloaddition reactions.

In the context of a Diels-Alder reaction, a [4+2] cycloaddition, the electron-deficient indole ring of this compound can potentially act as a dienophile. The Diels-Alder reaction typically involves an electron-rich diene and an electron-poor dienophile. libretexts.orgmasterorganicchemistry.com The presence of two electron-withdrawing sulfonyl groups on the indole ring significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a more reactive dienophile in normal-electron-demand Diels-Alder reactions. libretexts.orgwikipedia.org

While specific examples of this compound acting as a dienophile are not extensively documented, the principle is well-established for other electron-deficient systems. For instance, N-sulfonyl substituted aza-ortho-xylylenes have been shown to react with electron-poor dienophiles. rsc.org

The presence of electron-withdrawing groups on the dienophile is a critical factor for the success of a Diels-Alder reaction. libretexts.orglibretexts.org These groups make the dienophile more electrophilic and enhance its reactivity towards the electron-rich diene. masterorganicchemistry.com The two sulfonyl groups in this compound serve this purpose, activating the indole system for cycloaddition.

In general, electron-withdrawing substituents on the diene lower the energy of its LUMO, favoring a normal-electron-demand Diels-Alder reaction. wikipedia.orgnih.gov This interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile is the key stabilizing orbital interaction that drives the reaction. wikipedia.org The regioselectivity and stereoselectivity of the Diels-Alder reaction are also influenced by the nature and position of these electron-withdrawing groups.

Derivatization and Functionalization Strategies Employing 1 Tosyl 1h Indole 3 Sulfonyl Chloride

Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of 1-tosyl-1H-indole-3-sulfonyl chloride makes it an exceptional starting material for the synthesis of fused heterocyclic systems. The sulfonyl chloride moiety serves as a highly reactive electrophilic site, readily undergoing reactions with a variety of nucleophiles to initiate cyclization cascades.

One notable application is in the synthesis of 1-tosyl-1H-indole-3-sulfonamides . These intermediates, formed by the reaction of this compound with primary or secondary amines, can be further elaborated into more complex structures. For instance, intramolecular cyclization of appropriately substituted sulfonamides can lead to the formation of novel fused heterocyclic systems containing the indole (B1671886) nucleus. While direct examples with this compound are not extensively documented in publicly available literature, the general reactivity pattern of sulfonyl chlorides suggests its high potential in this area. The tosyl group on the indole nitrogen acts as a stable protecting group under many reaction conditions, allowing for selective transformations at the C3-sulfonyl chloride position.

Research on related compounds, such as 2-alkenylanilines, demonstrates that intramolecular cyclization is a powerful strategy for indole synthesis. mdpi.com This principle can be extended to derivatives of this compound, where the sulfonamide linkage can act as a tether for subsequent ring-closing reactions. The synthesis of fused fluorinated heterocycles from 1-tosyl-2-trifluoroacetylindole further highlights the utility of the N-tosylated indole scaffold in constructing complex ring systems. journalcsij.com

Introduction of Diverse Functional Groups at the Indole Core

The C3-sulfonyl chloride group of this compound is a key handle for introducing a wide array of functional groups onto the indole ring. This electrophilic center readily reacts with various nucleophiles, leading to the formation of C-S, C-N, and C-O bonds.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Class | Potential Functional Group Introduced |

|---|---|---|

| Amines (RNH₂) | Sulfonamides | -SO₂NHR |

| Alcohols (ROH) | Sulfonate Esters | -SO₂OR |

| Thiols (RSH) | Thiosulfonates | -SO₂SR |

The resulting sulfonamides and sulfonate esters are not merely simple derivatives but can serve as precursors for further transformations. For example, the sulfonamide nitrogen can be alkylated or acylated, and the sulfonate ester can be a leaving group in nucleophilic substitution reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could potentially be applied to this compound. sigmaaldrich.comresearchgate.net Although specific examples with this exact substrate are scarce in the literature, the known reactivity of sulfonyl chlorides in such transformations suggests that it could participate in reactions like the Suzuki or Stille coupling, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C3-position. This would provide a direct route to highly functionalized indoles that are of significant interest in medicinal chemistry and materials science.

Precursor for Advanced Building Blocks in Organic Synthesis

Beyond its direct use in derivatization, this compound can be envisioned as a precursor for a variety of advanced building blocks in multi-step organic synthesis. The reactivity of the sulfonyl chloride allows for its conversion into other functional groups that can then participate in a broader range of chemical transformations.

For instance, reduction of the sulfonyl chloride would yield the corresponding 1-tosyl-1H-indole-3-sulfinic acid or 1-tosyl-1H-indole-3-thiol . These sulfur-containing functionalities open up a different set of synthetic possibilities, including the formation of disulfides, thioethers, and participation in radical reactions.

The synthesis of 3-selenylindoles via intramolecular cyclization of o-alkynyl arylamines with in situ generated selenenyl chlorides provides a conceptual framework for how derivatives of this compound could be transformed into precursors for other complex molecules. nih.gov By analogy, the sulfonyl chloride could be converted to a sulfenyl chloride, which could then undergo similar cyclization reactions.

The development of novel synthetic methods continues to expand the toolkit of organic chemists. While the full synthetic potential of this compound is still being explored, its inherent reactivity and the stability of the N-tosyl group position it as a valuable and versatile precursor for the synthesis of a diverse range of complex indole-containing molecules.

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Synthon for Indole-Based Architectures

1-tosyl-1H-indole-3-sulfonyl chloride is a valuable synthon, or synthetic building block, for the elaboration of more complex indole-based frameworks. The indole (B1671886) scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making the development of methods for its functionalization a key area of research. ontosight.ai The tosyl group on the indole nitrogen modifies the electronic properties of the ring and provides steric bulk, influencing the regioselectivity of subsequent reactions.

The primary utility of this compound lies in the reactivity of the 3-sulfonyl chloride group. This functional group can readily react with various nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing linkages. This reactivity allows for the direct attachment of diverse molecular fragments to the C3 position of the indole core. For instance, reaction with amines leads to the formation of indole-3-sulfonamides, a class of compounds explored for various biological activities.

Furthermore, the N-tosyl group, while serving as a protecting group, can be strategically removed to reveal the N-H bond, providing another site for diversification. This strategic protection-functionalization-deprotection sequence is a cornerstone of modern synthetic chemistry, enabling the construction of intricately substituted indoles that would be difficult to access otherwise. The synthesis of 1,2-disubstituted-3-tosyl indoles through methods like the modified Madelung synthesis highlights the importance of the 3-tosyl indole moiety as a precursor to a range of significant indole-based targets for medicinal chemistry. nih.gov

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules from simple starting materials, which can then be screened for biological activity. scispace.com The goal of DOS is to explore chemical space broadly, rather than focusing on a single target, thereby increasing the chances of discovering novel biological probes or drug leads. scispace.com

Compounds like this compound are well-suited for DOS strategies due to their multiple reactive sites that can be addressed orthogonally. The differential reactivity of the N-tosyl group and the C3-sulfonyl chloride allows for a stepwise diversification. A common starting material can be elaborated into a wide array of products by treating it with different sets of reagents in a combinatorial fashion.

An example of a DOS approach involving a related compound is the use of tosyl-protected tryptamine (B22526) to generate three distinct and privileged heterocyclic scaffolds: indole-1,2-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, and 2,2′-bis(indolyl)methanes. rsc.org In this strategy, the choice of reagents, specifically the hydride donor and the Brønsted acid, dictates which reaction pathway is followed, leading to significant skeletal diversity from a single precursor. rsc.org Similarly, the two sulfonyl groups in this compound can be selectively manipulated to generate a library of compounds with high skeletal and appendage diversity, facilitating the rapid synthesis of compound libraries for accelerating drug discovery. rsc.org

Intermediacy in the Assembly of Specific Molecular Frameworks (e.g., thiosemicarbazones, selenylindoles)

Beyond its general use as a synthon, this compound and its close derivatives serve as key intermediates in the synthesis of specific, biologically relevant molecular frameworks.

Thiosemicarbazones: N-tosyl-indole based thiosemicarbazones have been investigated as potent inhibitors of enzymes like tyrosinase. nih.gov The synthesis of these molecules typically involves a two-step process. First, an N-tosyl indole-3-carbaldehyde is prepared. This aldehyde serves as the direct precursor for the thiosemicarbazone. While the starting material is the sulfonyl chloride, its conversion to the required carbaldehyde is a feasible synthetic transformation. The N-tosyl indole-3-carbaldehyde is then condensed with various substituted thiosemicarbazides to yield the target thiosemicarbazone derivatives. nih.gov The presence of the N-tosyl group has been shown to significantly enhance the inhibitory potential of these compounds compared to their N-unsubstituted analogues. nih.gov

| Step | Precursor | Reagents | Product | Significance |

|---|---|---|---|---|

| 1 | 1-Tosyl-1H-indole | (e.g., Vilsmeier-Haack reaction) | 1-Tosyl-1H-indole-3-carbaldehyde | Formation of the key aldehyde intermediate. |

| 2 | 1-Tosyl-1H-indole-3-carbaldehyde | Substituted Thiosemicarbazide, Acetic Acid (cat.) | N-Tosyl-Indole Thiosemicarbazone | Assembly of the final bioactive framework. nih.gov |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. While specific DFT studies on the reaction mechanisms of 1-tosyl-1H-indole-3-sulfonyl chloride are not extensively documented, the principles can be applied based on studies of related indole (B1671886) and sulfonyl chloride compounds. researchgate.netresearchgate.net

DFT calculations can elucidate the chemo-, regio-, and stereoselectivity of reactions involving this compound. For instance, in reactions with nucleophiles, the regioselectivity is dictated by the relative electrophilicity of the two sulfur atoms of the sulfonyl chloride and tosyl groups. DFT can be used to model the transition states of competing reaction pathways, allowing for the determination of the most likely product. researchgate.net The nature of the substituent on the indole ring and the bulkiness of the sulfonyl chloride can influence the isomeric ratio of the products. researchgate.net

The energetics of a reaction, including activation energies and reaction enthalpies, can be calculated using DFT to predict the feasibility and spontaneity of a reaction. Analysis of Parr functions, which are derived from conceptual DFT, helps in predicting the most probable sites for nucleophilic and electrophilic attack. For this compound, the analysis of frontier molecular orbitals (HOMO and LUMO) is crucial. The LUMO would likely be centered on the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack. nih.gov

A hypothetical analysis of global reactivity descriptors for this compound, based on general principles of DFT, is presented in the table below. mdpi.com A smaller HOMO-LUMO gap signifies higher reactivity. nih.gov

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.4 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.8 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.7 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.37 | Reciprocal of hardness |

| Electrophilicity Index (ω) | 4.25 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow): Regions of high electron density, susceptible to electrophilic attack. These would be located around the oxygen atoms of the sulfonyl groups. researchgate.net

Positive potential (blue): Regions of low electron density, susceptible to nucleophilic attack. These would be prominent around the sulfur atom of the sulfonyl chloride group and the hydrogen atoms. nih.govresearchgate.net

Zero potential (green): Regions of neutral potential. nih.gov

This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling (in the context of derivatized compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. nih.gov While no specific QSAR models for this compound were found, studies on derivatized N-tosyl-indole compounds, such as thiosemicarbazones, demonstrate the utility of this approach. nih.gov

In a typical QSAR study, a series of derivatives are synthesized and their biological activity (e.g., enzyme inhibition) is measured. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated. A mathematical model is built to relate these descriptors to the observed activity. nih.gov

A reliable QSAR model should possess a high correlation coefficient (r²) and cross-validation coefficient (q²). nih.gov For instance, a QSAR model for indeno[1,2-b]indole (B1252910) derivatives showed an r² of 0.94 and a q² of 0.72, indicating a robust and predictive model. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.govnih.gov The structure-activity relationship of N-tosyl indole derivatives has shown that the presence of the tosyl group can significantly enhance biological potential. nih.gov

Molecular Dynamics Simulations (in the context of derivatized compounds)

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets, such as enzymes. nih.gov For derivatives of this compound, MD simulations can be used to study their binding modes and stability within the active site of a target protein. mdpi.com

For example, MD simulations of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors have been used to evaluate the binding interactions and stability of the ligand-protein complex. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. mdpi.com The stability of these interactions over time can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more effective inhibitors. mdpi.com

Advanced Spectroscopic Characterization of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic compounds. For derivatives of 1-tosyl-1H-indole-3-sulfonyl chloride, both ¹H and ¹³C NMR provide critical data for elucidating the molecular structure.

In ¹H NMR spectra of N-tosyl indole (B1671886) derivatives, characteristic signals confirm the presence of the core structure. nih.gov For instance, the methyl protons of the tosyl group typically appear as a singlet in the upfield region, around δ 2.30–2.33 ppm. nih.gov The protons on the indole ring and the tosyl group's aromatic ring resonate in the downfield region, generally between δ 7.0 and δ 8.5 ppm. The specific chemical shifts and coupling patterns of the indole protons are particularly informative for confirming the substitution pattern at the 3-position.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals include those for the methyl carbon of the tosyl group, the various aromatic carbons of the indole and tosyl moieties, and the carbon atom at the 3-position of the indole ring, which is directly influenced by the substituent derived from the sulfonyl chloride group. nih.gov

Below is a table summarizing typical NMR data for a class of compounds derived from N-tosyl indole precursors, thiosemicarbazones. nih.gov

| Compound Type | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) |

| N-Tosyl Indole Thiosemicarbazones | Tosyl CH₃ : 2.30–2.33 (s) Aromatic H : 7.0-8.0 (m) Azomethine HC=N : 8.34–8.46 (s) NH-N=C : 11.54–12.15 (s) S=C-NH-R : 9.45–12.12 (s) | Signals corresponding to the tosyl group, indole ring, and thiosemicarbazone moiety are observed. |

Data sourced from a study on N-tosyl-indole hybrid thiosemicarbazones. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Products

Mass spectrometry is an essential analytical tool for determining the molecular weight of synthesized compounds and for gaining structural insights through the analysis of fragmentation patterns. For derivatives of this compound, techniques like Electrospray Ionization (ESI-MS) are commonly employed.

The mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, which confirms the molecular weight of the derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For N-sulfonyl indole derivatives, common fragmentation pathways involve the cleavage of the N-S bond, leading to the loss of the tosyl group, or fragmentation of the side chain attached at the C3 position. For instance, in related silyl-indole compounds, fragmentation is initiated by protonation of the indole nitrogen, followed by cleavage of the bond to the protecting group or fragmentation of the substituent. nih.gov A similar mechanism can be expected for tosyl-protected derivatives, providing evidence for the core structure and the nature of the substituents.

| Ion Type | Description | Significance |

| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. |

| [M+Na]⁺ | Sodium adduct of the molecule | Also confirms the molecular weight. |

| Fragment Ions | Result from the cleavage of specific bonds | Provide structural information about the molecule, such as the loss of the tosyl group or side-chain fragmentation. |

Infrared (IR) Spectroscopy for Functional Group Identification in Derivatives

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the characterization of derivatives of this compound, IR spectra reveal characteristic absorption bands that confirm the presence of the key structural motifs.

The sulfonyl group (SO₂) of the tosyl moiety gives rise to strong, characteristic stretching vibrations. These typically appear as two distinct bands, one for asymmetric stretching and one for symmetric stretching, in the regions of 1335-1390 cm⁻¹ and 1150-1190 cm⁻¹, respectively. The presence of the indole ring is indicated by C-H and C=C stretching vibrations in the aromatic region. Specific functional groups introduced by the reaction at the sulfonyl chloride moiety will also exhibit their own characteristic absorption bands, allowing for confirmation of the desired transformation. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | ~1334 |

| Sulfonamide (SO₂) | Symmetric Stretch | Not specified in source |

| N-H (Indole) | Stretch | ~3255 |

| Aromatic C-H | Stretch | ~3031 |

| Aromatic C=C | Stretch | ~1596, ~1494, ~1449 |

Data derived from spectroscopic information for N-substituted sulfonamides. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Complex Derivatives

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

Future Research Directions and Synthetic Prospects

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of indole (B1671886) sulfonyl chlorides often relies on traditional methods that can lack selectivity and require harsh conditions. The development of advanced catalytic systems is paramount to overcoming these limitations.

Key Research Thrusts:

Transition Metal Catalysis: While copper-catalyzed C-H sulfonylation of indoles has been explored, future work will likely focus on other transition metals such as palladium, rhodium, and iridium. These catalysts could offer alternative reaction pathways, potentially enabling milder reaction conditions and improved regioselectivity, particularly for the synthesis of complex and highly functionalized indole derivatives.

Photoredox Catalysis: Visible-light-mediated reactions represent a green and powerful tool in modern organic synthesis. The application of photoredox catalysis to the synthesis of indole sulfonyl chlorides could enable the generation of sulfonyl radicals from sulfonyl chlorides under mild conditions, facilitating novel C-H functionalization reactions. rhhz.net This approach could lead to the development of previously inaccessible synthetic routes.

Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems, often with lower toxicity and cost. Research into organocatalytic methods for the selective sulfonylation of N-protected indoles could provide new strategies for the synthesis of "1-tosyl-1H-indole-3-sulfonyl chloride" and its analogs with high precision and efficiency.

Potential Catalytic Systems and Their Advantages:

| Catalytic System | Potential Advantages |

| Palladium-based catalysts | High functional group tolerance, potential for asymmetric induction. |

| Rhodium(II) catalysts | Efficient carbene and nitrene transfer reactions, enabling novel cyclization pathways. acs.org |

| Iridium-based photosensitizers | Strong reducing/oxidizing potentials for accessing a wider range of radical intermediates. |

| Chiral organocatalysts | Enantioselective synthesis of chiral indole derivatives. |

Exploration of New Reaction Pathways for Indole Sulfonyl Chlorides

The sulfonyl chloride group at the C3 position of the indole ring is a versatile functional handle that can participate in a wide array of chemical transformations. Exploring new reaction pathways for this moiety will unlock the full synthetic potential of "this compound."

Promising Avenues for Exploration:

Cross-Coupling Reactions: The development of novel cross-coupling reactions involving the sulfonyl chloride group as an electrophilic partner would be a significant advancement. This could include Suzuki-Miyaura, Sonogashira, and Heck-type couplings to form C-C, C-N, and C-O bonds, providing direct access to a diverse range of 3-substituted indole derivatives.

Radical-mediated Transformations: The generation of sulfonyl radicals from the sulfonyl chloride moiety can initiate a cascade of reactions. Investigating novel radical cyclizations, additions, and multicomponent reactions will likely lead to the discovery of new methods for constructing complex polycyclic indole-containing scaffolds.

Derivatization to other Functional Groups: The conversion of the sulfonyl chloride to other functional groups such as sulfonamides, sulfones, and sulfonic esters is a well-established area. sigmaaldrich.com Future research could focus on developing highly selective and efficient methods for these transformations, particularly for substrates with multiple reactive sites. The direct electrochemical synthesis of indole sulfonic esters from indoles and inorganic sulfites points towards more sustainable approaches. acs.org

Examples of Potential Reaction Pathways:

| Reaction Type | Potential Products |

| Palladium-catalyzed Suzuki Coupling | 3-Aryl-1-tosylindoles |

| Copper-catalyzed Azide-Alkyne Cycloaddition | 3-(Triazolylsulfonyl)-1-tosylindoles |

| Photoredox-mediated Radical Addition to Alkenes | Functionalized 3-(alkylsulfonyl)-1-tosylindoles |

| Nucleophilic Substitution with Amines | A library of 3-(sulfonamido)-1-tosylindoles |

Integration into Flow Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding synthetic route design. The integration of "this compound" synthesis and its subsequent reactions into flow chemistry and other sustainable protocols is a critical area for future development.

Advantages of Flow Chemistry:

Enhanced Safety: Many reactions for the synthesis of sulfonyl chlorides are highly exothermic and involve hazardous reagents. rsc.org Continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and minimizing the risk of thermal runaway. mdpi.com

Improved Efficiency and Scalability: Flow chemistry allows for rapid reaction optimization and straightforward scaling by extending the reaction time or using parallel reactors. nih.govresearchgate.net This can significantly reduce development time and facilitate the production of larger quantities of material.

Sustainable Synthesis Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future research will focus on developing catalytic cycles that minimize the formation of stoichiometric byproducts.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a critical goal. researchgate.net

Energy Efficiency: The use of alternative energy sources, such as visible light in photoredox catalysis, can reduce the energy consumption of chemical processes.

The continued exploration of "this compound" holds great promise for the advancement of synthetic organic chemistry. By focusing on the development of novel catalytic systems, exploring new reaction pathways, and embracing sustainable manufacturing technologies, the scientific community can unlock the full potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-tosyl-1H-indole-3-sulfonyl chloride?

- Methodology : Use a two-step approach:

Sulfonylation : React indole derivatives with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) or pyridine at 0–25°C. Catalytic dimethylformamide (DMF, 1 drop) accelerates the reaction .

Purification : Concentrate under reduced pressure and recrystallize from acetonitrile or ethyl acetate/hexane mixtures to isolate the product .

- Key Parameters :

- Molar ratio of TsCl to indole (1.2–1.5 equivalents).

- Reaction time: 1–2 hours for sulfonylation.

Q. How to characterize this compound using spectroscopic methods?

- 1H/13C NMR :

- Indole protons : Look for aromatic signals at δ 6.8–7.8 ppm. The tosyl group shows a singlet for the methyl group at δ 2.46 ppm and doublets for aromatic protons (δ 7.49–7.78 ppm) .

- Sulfonyl chloride : No direct proton signal, but inferred from downfield carbons (δ 130–145 ppm for sulfonyl-attached carbons) .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep under inert gas (N2/Ar) at –20°C to avoid hydrolysis.

- Decomposition Risks : Exposure to moisture generates HCl and sulfonic acids. Use fume hoods and acid-resistant gloves .

Advanced Research Questions

Q. How to resolve contradictions in spectral data suggesting unexpected products?

- Case Study : Attempted N-tosylation of indole in pyridine yielded a dihydropyridine adduct instead of the expected product.

- Resolution :

X-ray diffraction confirmed the structure of the unexpected product.

ESI-MS identified fragmentation patterns (e.g., loss of tosyl group).

Mechanistic Reassessment : Pyridine acted as a nucleophile, forming a pyridinium intermediate that reacted with indole .

- General Workflow : Combine crystallography, 2D NMR (COSY, HSQC), and computational modeling (DFT) to validate structures.

Q. How does the sulfonyl chloride group influence reactivity in cross-coupling reactions?

- Nucleophilic Substitution : React with amines (e.g., cyclopropylamine) to form sulfonamides. Monitor reaction progress via TLC (Rf shifts in ethyl acetate/hexane) .

- Stability Under Basic Conditions : Avoid prolonged exposure to bases (e.g., K2CO3), which may hydrolyze the sulfonyl chloride. Use anhydrous DCM and low temperatures (0°C) .

Q. What strategies improve the compound’s stability during long-term storage?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.